5-(2,4-Difluoro-phenyl)-oxazole-4-carboxylic acid, 95%
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Description
The compound “5-(2,4-Difluoro-phenyl)-oxazole-4-carboxylic acid” belongs to the class of organic compounds known as oxazole carboxylic acids and derivatives. These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an oxazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds like 2,4-Difluorophenylboronic acid is essentially planar, indicating electronic delocalization between the dihydroxy-boryl group and the aromatic ring .Chemical Reactions Analysis
Again, while specific reactions involving “5-(2,4-Difluoro-phenyl)-oxazole-4-carboxylic acid” are not available, 2,4-Difluorophenylboronic acid is known to be involved in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(2,4-Difluoro-phenyl)-oxazole-4-carboxylic acid” would depend on its specific structure. For instance, 2,4-Difluorophenylboronic acid is a powder with a melting point of 247-250 °C .Safety and Hazards
Future Directions
The future directions for research on “5-(2,4-Difluoro-phenyl)-oxazole-4-carboxylic acid” would depend on its specific properties and potential applications. Compounds with similar structures have been used in the synthesis of dyes and as receptor-like molecules , suggesting potential applications in these areas.
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-1-2-6(7(12)3-5)9-8(10(14)15)13-4-16-9/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBRUQHKSZHZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(N=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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